REACTION_CXSMILES
|
CO[C:3]([C:5]1[S:6][C:7]([Br:11])=[C:8]([CH3:10])[CH:9]=1)=[O:4].[OH-].[Na+].BrC1SC(C(O)=O)=CC=1C.[NH:24]1[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1>CCO.O.CN(C=O)C.CCOC(C)=O>[Br:11][C:7]1[S:6][C:5]([C:3]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)=[O:4])=[CH:9][C:8]=1[CH3:10] |f:1.2,5.6|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
8.51 mmol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=C(C1)C)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
6.79 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(S1)C(=O)O)C
|
Name
|
|
Quantity
|
7.47 mmol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
7.47 mmol
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
7.47 mmol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
shaken with 1M HCl
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
after which time all starting material had been consumed
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The resulting biphasic mixture was then filtered
|
Type
|
WASH
|
Details
|
the filtrant washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 17 h
|
Duration
|
17 h
|
Type
|
WASH
|
Details
|
washed with 1M HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(S1)C(=O)N1CCOCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |